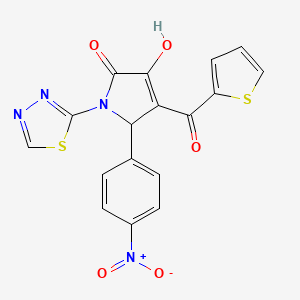

3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O5S2/c22-14(11-2-1-7-27-11)12-13(9-3-5-10(6-4-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJOXZCDPKOBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.35 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a nitrophenyl moiety and a thiadiazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H10N4O5S |

| Molecular Weight | 378.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | 923194-77-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of suitable precursors followed by cyclization and functional group modifications to achieve the desired structure. Conditions such as temperature control and specific catalysts are critical for optimizing yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : The compound demonstrated significant inhibitory effects.

- Escherichia coli : Effective against this common pathogen.

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have employed cell viability assays (e.g., MTT assay) to assess its effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicate:

- A549 Cells : Moderate inhibition of cell growth.

- Caco-2 Cells : Higher susceptibility with significant reductions in viability (up to 39.8% at 100 µM concentration).

These results highlight the compound's potential as a scaffold for developing new anticancer agents.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is likely related to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through interactions with specific biomolecular targets:

- Enzymatic Inhibition : The functional groups can interact with enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : The compound may bind to receptors that modulate inflammatory responses or cell growth signals.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing context for the efficacy of this compound:

- Antimicrobial Studies : A study reported that derivatives containing thiadiazole exhibited enhanced antimicrobial activities compared to their parent compounds .

- Anticancer Research : Compounds with similar structural features have shown promising results against various cancer cell lines, indicating a potential pathway for drug development targeting specific cancers .

- Inflammatory Response Modulation : Research on related derivatives suggests that modifications in their chemical structure can lead to significant changes in anti-inflammatory activity .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic applications due to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the nitrophenyl group can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole and pyrrole derivatives. For instance, compounds related to 3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Agrochemical Applications

The compound has also been investigated for use in agrochemicals.

Herbicidal Activity

Research has indicated that derivatives of this compound possess herbicidal properties. Studies have shown that these compounds can inhibit the growth of various weed species by disrupting photosynthesis and other metabolic pathways in plants. This application is particularly relevant in developing environmentally friendly herbicides.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science.

Organic Electronics

Due to its electronic properties, this compound has potential applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its charge transport properties are advantageous.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications significantly enhanced activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer properties were assessed using MCF-7 and HeLa cells. The study found that specific derivatives induced apoptosis through mitochondrial pathways, making them candidates for further development as anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing 3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a pyrazolone precursor (e.g., 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Step 2 : Introduction of the 1,3,4-thiadiazole moiety via cyclization of thiosemicarbazide intermediates using phosphorous oxychloride (POCl₃) or H₂SO₄ catalysis .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. What standard analytical techniques are used to characterize this compound?

- Methodological Answer :

- HPLC : Purity assessment using a C18 column, acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm .

- FTIR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) groups (~1520 cm⁻¹) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) to resolve thiophene protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 160–165 ppm) .

- XRD : Single-crystal X-ray diffraction to confirm molecular geometry and hydrogen bonding (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE)?

- Methodological Answer :

- Variables : Solvent polarity, temperature (60–120°C), catalyst loading (POCl₃, 1–5 eq.), and reaction time (1–24 hrs).

- Example DoE Table :

| Condition | Solvent | Temp (°C) | Catalyst (eq.) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 60 | 1 | 45 |

| 2 | Toluene | 100 | 3 | 72 |

| 3 | DMF | 120 | 5 | 68 |

- Analysis : Response surface methodology (RSM) identifies toluene at 100°C with 3 eq. POCl₃ as optimal .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer :

- Case Study : Discrepancies in nitro group orientation (XRD shows planar geometry, NMR suggests rotation).

- Resolution : Perform variable-temperature NMR to assess dynamic behavior and compare with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) .

- Validation : Overlay XRD-derived bond lengths/angles with computational models to confirm static vs. dynamic disorder .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with M06-2X functional to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Applications : Predict reactivity toward electrophilic substitution at the thiophene ring or hydrogen bonding with biological targets .

Q. What strategies identify the molecular targets of this compound in anticancer studies?

- Methodological Answer :

- In Silico Screening : Molecular docking (AutoDock Vina) against kinase libraries (e.g., EGFR, VEGFR) using the compound’s XRD geometry .

- In Vitro Validation :

- Enzyme Assays : Measure IC₅₀ for kinase inhibition (e.g., ATP-Glo assay).

- Cellular Studies : Apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Table : Comparative IC₅₀ values vs. analogs (e.g., 3-(2-hydroxyphenyl)-4-phenyl derivative: IC₅₀ = 12 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.